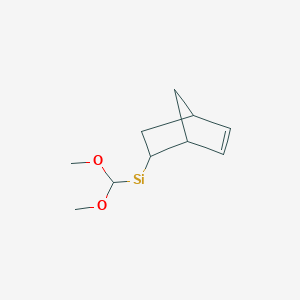
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Méthodes De Préparation
The synthesis of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide typically involves the conversion of indole-2-carboxylic acid to methyl 1H-indole-2-carboxylate in the presence of sulfuric acid in methanol. The obtained compound is then converted to 1H-indole-2-carbohydrazide using hydrazine in ethanol . This method is widely used in laboratory settings for the preparation of indole derivatives.
Analyse Des Réactions Chimiques
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen heteroatom in the indole ring acts as a hydrogen bond acceptor, allowing the compound to bind to various molecular targets . This binding can modulate cellular pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antiviral properties.
5-Bromo-3-phenyl-1H-indole-2-carbohydrazide: Exhibits potent anticancer activity.
3-Phenyl-1H-indole-2-carbohydrazide: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
105492-13-5 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
Clé InChI |
VVXDYTAJHUUMKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
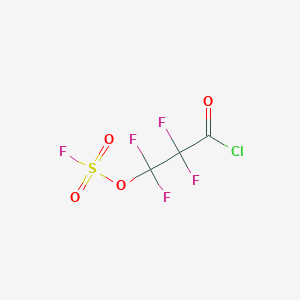
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
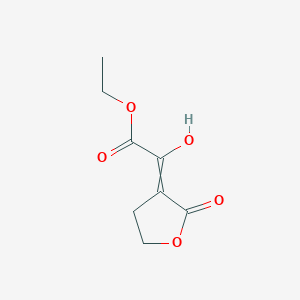

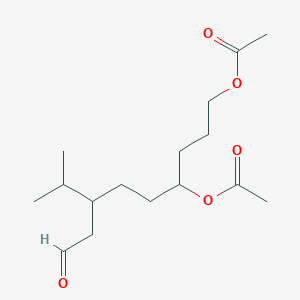
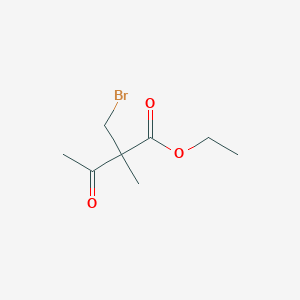
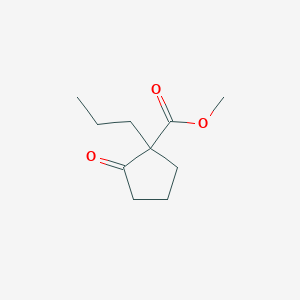

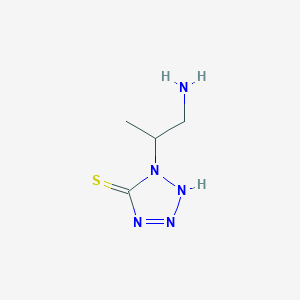
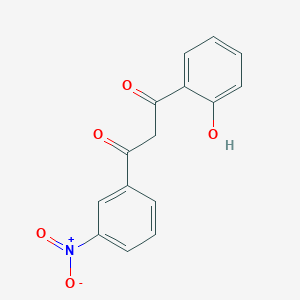
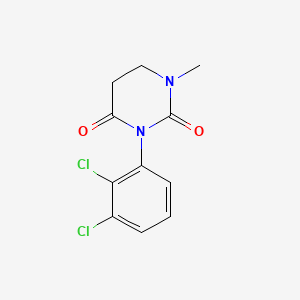
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
